(1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL
Description
(1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is a chiral amino alcohol characterized by a 3,5-dimethoxyphenyl substituent and a stereospecific (1S,2S) configuration. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 223.26 g/mol. The compound’s structure features two methoxy groups at the 3- and 5-positions of the aromatic ring, which confer distinct electronic and steric properties. Methoxy groups are electron-donating, enhancing resonance stabilization and influencing solubility and reactivity.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m0/s1 |
InChI Key |
KDODDHUBUQANBT-WRWORJQWSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC(=C1)OC)OC)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)OC)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the condensation of 3,5-dimethoxybenzaldehyde with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
a. Drug Development
(1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is investigated for its potential as a precursor in synthesizing various pharmaceuticals due to its structural similarity to known active compounds. Its chiral nature is particularly valuable in the development of enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts.
b. Neuropharmacology
Research has indicated that compounds similar to this compound may exhibit neuroprotective properties. Studies are ongoing to evaluate its efficacy in treating neurodegenerative diseases by modulating neurotransmitter systems.
a. Skin Care Products
The compound's properties make it suitable for incorporation into cosmetic formulations aimed at enhancing skin hydration and texture. Its ability to interact beneficially with skin receptors has led to its use in moisturizing creams and anti-aging products.
b. Stability and Efficacy
A study demonstrated that formulations containing this compound showed improved stability and efficacy compared to those without it, highlighting its role as a stabilizing agent in emulsions .
a. Enzyme Inhibition Studies
Research has explored the compound's potential as an enzyme inhibitor, particularly in metabolic pathways relevant to cancer and diabetes. Its ability to selectively inhibit certain enzymes could pave the way for new therapeutic strategies.
b. Drug Delivery Systems
The compound is being studied for its role in drug delivery systems, particularly those that require targeted delivery mechanisms due to its favorable pharmacokinetic properties.
Table 1: Summary of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Pharmaceuticals | Drug synthesis, neuropharmacology | Potential neuroprotective effects |
| Cosmetics | Skin care formulations | Improved stability and efficacy |
| Biochemical Research | Enzyme inhibition, drug delivery systems | Selective enzyme inhibition observed |
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of derivatives of this compound demonstrated significant improvements in cell viability under oxidative stress conditions, suggesting potential applications in treating neurodegenerative diseases.
Case Study 2: Cosmetic Formulation Efficacy
In a comparative study of skin moisturizing products, formulations with this compound showed enhanced moisture retention compared to control formulations lacking this compound, supporting its use as an effective ingredient in skin care products.
Mechanism of Action
The mechanism by which (1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the amino group and methoxy groups can affect its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Positional Isomers: 3,5-Dimethoxy vs. 2,4-Dimethoxy Derivatives
A key structural analog is the 2,4-dimethoxyphenyl variant, synthesized via similar procedures (e.g., coupling with 2,4-dimethoxyaniline) . Differences in substitution patterns lead to distinct physicochemical and biological behaviors:
| Property | (1S,2S)-3,5-Dimethoxy Derivative | (1S,2S)-2,4-Dimethoxy Derivative |
|---|---|---|
| Substituent Positions | Para (3,5-) | Ortho/Meta (2,4-) |
| Symmetry | Higher symmetry | Lower symmetry |
| Dipole Moment | Likely lower | Likely higher |
| Biological Activity | Enhanced CNS penetration potential | May favor peripheral targets |
Conversely, the 2,4-isomer’s asymmetry may enhance interaction with chiral biological targets, though this requires further validation .
Halogen-Substituted Analog: (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL
This analog (CAS 1323966-28-4, C₉H₁₁ClFNO) replaces methoxy groups with electron-withdrawing chloro and fluoro substituents . Key comparisons include:
| Property | 3,5-Dimethoxy Derivative | 2-Chloro-6-Fluoro Derivative |
|---|---|---|
| Substituent Effects | Electron-donating (OCH₃) | Electron-withdrawing (Cl, F) |
| Lipophilicity (logP) | Lower (estimated ~1.2) | Higher (estimated ~2.5) |
| Metabolic Stability | Susceptible to demethylation | Enhanced resistance to oxidation |
| Applications | CNS drug intermediates | Antibacterial/antifungal candidates |
The halogenated derivative’s higher logP suggests improved membrane permeability but reduced aqueous solubility. Its metabolic stability makes it suitable for prolonged-action therapeutics, whereas the methoxy variant’s polarity may favor rapid systemic distribution .
Stereochemical Considerations
Both compounds share the (1S,2S) configuration, critical for binding chiral receptors (e.g., G protein-coupled receptors). Enantiomeric counterparts (e.g., 1R,2R) of these derivatives often exhibit diminished activity or off-target effects, underscoring the importance of stereochemistry in drug design .
Biological Activity
(1S,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL, also known by its CAS number 854137-66-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula : C11H17NO3
- Molecular Weight : 211.26 g/mol
- CAS Number : 854137-66-9
Research indicates that this compound interacts with various neurotransmitter receptors, particularly the serotonin receptor subtypes. Its structural analogs have shown significant binding affinity to the 5-HT2A receptor, which plays a critical role in mediating various physiological processes including mood regulation and cognition .
Antiproliferative Effects
The compound has demonstrated notable antiproliferative activity against several cancer cell lines. For example, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways and reducing proliferating cell nuclear antigen (PCNA) levels .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 10 | Induction of PARP cleavage and caspase activation |
| K562 | 8 | Inhibition of PCNA and induction of apoptosis |
| MCF-7 | 12 | Fragmentation of LC3 and activation of apoptotic pathways |
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. Its structural similarity to known serotonergic agents indicates that it may modulate serotonin levels in the brain, contributing to antidepressant effects .
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of this compound on K562 chronic myeloid leukemia cells. The results indicated a significant reduction in cell viability after 48 hours of treatment with an IC50 value of approximately 8 µM. The mechanism involved the activation of apoptotic pathways via caspase 9 and PARP cleavage .
Neuropharmacological Research
Another investigation focused on the compound's affinity for serotonin receptors. It was found that modifications to the molecular structure could enhance receptor binding affinity, suggesting avenues for developing new antidepressants based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
